![molecular formula C21H26O4 B191961 Neotriptophenolide CAS No. 81827-74-9](/img/structure/B191961.png)
Neotriptophenolide
Overview
Description
Neotriptophenolide is a sesquiterpene pyridine alkaloid isolated from the root barks of Tripterygium hypoglaucum .
Molecular Structure Analysis
The molecular formula of Neotriptophenolide is C21H26O4 . Its molecular weight is 342.43 .Physical And Chemical Properties Analysis
Neotriptophenolide has a molecular weight of 342.43 and a molecular formula of C21H26O4 . It is a solid substance with a color ranging from yellow to orange . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Scientific Research Applications
I have conducted a search for the scientific research applications of Neotriptophenolide, but unfortunately, there is limited information available on this specific compound’s applications in various fields. The search results mostly provide chemical suppliers and some mentions in broader studies of diterpenoids from Tripterygium wilfordii stems .
Safety and Hazards
In case of contact with eyes or skin, it is recommended to flush with plenty of water while removing contaminated clothing and shoes . If ingested or inhaled, medical attention should be sought immediately . It is also advised to wear safety goggles, protective gloves, and impervious clothing when handling Neotriptophenolide .
Mechanism of Action
Target of Action
It’s known that sesquiterpene pyridine alkaloids, like neotriptophenolide, often interact with various proteins and enzymes in the body, influencing their function
Mode of Action
The exact mode of action of Neotriptophenolide is not well-documented. As a sesquiterpene pyridine alkaloid, it likely interacts with its targets, leading to changes in their function. These changes could result in altered cellular processes, potentially contributing to the compound’s biological effects . More research is required to elucidate the precise interactions between Neotriptophenolide and its targets.
Biochemical Pathways
Sesquiterpene pyridine alkaloids often influence various biochemical pathways, leading to downstream effects that can impact cellular function
Pharmacokinetics
Understanding these properties is crucial as they can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects . Future research should focus on elucidating the ADME properties of Neotriptophenolide.
Result of Action
As a sesquiterpene pyridine alkaloid, it likely exerts effects at the molecular and cellular levels, potentially influencing various cellular processes
Action Environment
The action of Neotriptophenolide can be influenced by various environmental factors. These factors can affect the stability, efficacy, and action of the compound . .
properties
IUPAC Name |
(3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-11(2)14-9-17(22)18-13(19(14)24-4)5-6-16-15-10-25-20(23)12(15)7-8-21(16,18)3/h9,11,16,22H,5-8,10H2,1-4H3/t16-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHBJMHUMJXFDN-KKSFZXQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002257 | |
Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neotriptophenolide | |
CAS RN |
81827-74-9 | |
Record name | Neotriptophenolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81827-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neotriptophenolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081827749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is neotriptophenolide and where is it found?
A1: Neotriptophenolide is a diterpenoid lactone originally isolated from the root bark of Tripterygium wilfordii Hook. f., a plant used in traditional Chinese medicine. [, ] This compound belongs to the abietane diterpenoid family. []
Q2: What is unique about the structure of neotriptophenolide compared to other compounds found in Tripterygium wilfordii?
A2: Neotriptophenolide is particularly interesting as it is the first example of an abietane diterpenoid glycoside isolated from Tripterygium wilfordii Hook. f. [] This means it possesses a sugar molecule (in this case, β-D-glucopyranose) attached to the core diterpenoid structure.
Q3: How was the chemical structure of neotriptophenolide elucidated?
A3: The structure of neotriptophenolide was determined using a combination of spectroscopic techniques, including UV spectroscopy, IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance spectroscopy (both 1H NMR and 13C NMR). [, ] These methods allowed researchers to identify the different functional groups present in the molecule and determine their connectivity, leading to the complete structural characterization of neotriptophenolide.
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